Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate
Description
Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a trifluoromethyl group at position 4, a nitro group at position 5, and a fluorine atom at position 2.
Properties
IUPAC Name |
methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)10)9(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUHIDQWJAONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid and trifluoromethylating agents.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its role in the development of new drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The positional arrangement of substituents on the benzene ring significantly impacts physicochemical properties. Key analogs include:
Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS RN: 556112-92-6)
- Structure : Fluorine at position 2, trifluoromethyl at position 5, methyl ester at position 1.
- Molecular Weight : 222.13 g/mol (identical to positional isomers) .
- Key Difference : Lacks the nitro group, reducing electron-withdrawing effects compared to the target compound. This likely results in lower reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS RN: 176694-36-3)
Functional Group Variations
2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS RN: 85070-58-2)
- Structure : Replaces the methyl ester with a carboxylic acid group.
- Impact : The free carboxylic acid increases polarity and acidity (pKa ~1–3), enhancing water solubility compared to the ester derivatives. This makes it more suitable for salt formation or ionic interactions in drug design .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)
- Structure : Sulfonylurea bridge linked to a triazine ring.
- Application: Used as a herbicide, highlighting how structural complexity (e.g., triazine and sulfonylurea groups) confers biological activity .
Data Table: Comparative Properties
Research Findings and Implications
Reactivity and Stability
- Nitro Group Influence: The nitro group in the target compound enhances electrophilicity at the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution. This contrasts with non-nitro analogs, which may require harsher conditions for similar transformations .
- Photostability : Trifluoromethyl groups generally improve photostability, but the nitro group may introduce sensitivity to UV light, necessitating stabilizers in formulations .
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